molecular formula C12H16N2O5S B1595565 (S)-5-Amino-2-(4-methylphenylsulfonamido)-5-oxopentanoic acid CAS No. 42749-49-5

(S)-5-Amino-2-(4-methylphenylsulfonamido)-5-oxopentanoic acid

Cat. No.: B1595565
CAS No.: 42749-49-5
M. Wt: 300.33 g/mol
InChI Key: YDNYEJZZJXFADP-UHFFFAOYSA-N
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Description

(S)-5-Amino-2-(4-methylphenylsulfonamido)-5-oxopentanoic acid is a synthetic organic compound designed for research and development, particularly in medicinal chemistry. This molecule integrates two pharmacologically significant moieties: a sulfonamide group and a functionalized amino acid backbone. The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis of drugs with a wide range of biological activities. Sulfonamides are historically known as antibacterial agents and are also found in compounds with diuretic, hypoglycemic, and anti-inflammatory properties . The specific structure of the sulfonamide, including the presence of a 4-methylphenyl group in this compound, can significantly influence its binding affinity and selectivity toward biological targets. The molecule's 5-amino-5-oxopentanoic acid (glutaramide) fragment contributes to its potential as a building block for drug discovery . Similar structural motifs are explored in scientific research for their potential to interact with enzymes and receptors . The chiral (S) configuration at the amino acid center is crucial, as enantiopurity often determines a compound's biological activity and mechanism of action, a principle observed in studies of other chiral molecules like the enantiomers of baclofen homologues . Research Applications: • Medicinal Chemistry: Serves as a key intermediate for the design and synthesis of novel chemical entities. Its structure makes it a potential candidate for developing protease inhibitors or modulators of neurotransmitter systems, given the known activity of related amino-sulfonamide compounds . • Chemical Biology: Can be used as a tool compound to study protein-ligand interactions and enzyme mechanisms. • Drug Discovery: The structural features of this compound are relevant to the exploration of new treatments for gastrointestinal disorders , central nervous system conditions , and other therapeutic areas. This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

5-amino-2-[(4-methylphenyl)sulfonylamino]-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O5S/c1-8-2-4-9(5-3-8)20(18,19)14-10(12(16)17)6-7-11(13)15/h2-5,10,14H,6-7H2,1H3,(H2,13,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDNYEJZZJXFADP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CCC(=O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30319258, DTXSID80901940
Record name N~2~-(4-Methylbenzene-1-sulfonyl)glutamine
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URL https://comptox.epa.gov/dashboard/DTXSID30319258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NoName_1119
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80901940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42749-49-5
Record name NSC343033
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=343033
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N~2~-(4-Methylbenzene-1-sulfonyl)glutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30319258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 4-Methylbenzene-1-sulfonyl Chloride (Key Intermediate)

  • Starting Material: 4-methylbenzene-1-sulfonyl chloride is prepared as a precursor sulfonylating agent.
  • Role: It acts as the electrophilic sulfonyl donor for subsequent reaction with amino acids.
  • General Notes: This reagent is commercially available or synthesized via chlorosulfonation of toluene derivatives, providing the sulfonyl chloride functionality necessary for sulfonamide formation.

Sulfonylation of L-(+)-Glutamic Acid

  • Procedure:
    • L-(+)-Glutamic acid (20 g, 0.13 mole) is dissolved in aqueous sodium hydroxide solution (2N) under stirring at 60-80°C until fully dissolved and alkaline.
    • 4-methylbenzene-1-sulfonyl chloride is added slowly to the alkaline solution to form the sulfonamide.
  • Reaction Conditions: The sulfonylation is conducted under alkaline conditions to promote nucleophilic attack of the amino group on the sulfonyl chloride.
  • Outcome: Formation of 2-(4-methylphenylsulfonamido)pentanedioic acid intermediate.
  • Yield and Purity: The product is isolated as a brown solid with a yield of approximately 68%, melting point 222-224°C, and confirmed by NMR and mass spectrometry.

Cyclization to 1-(4-methylbenzene)sulfonyl-5-oxopyrrolidine-2-carboxylic Acid

  • Procedure:
    • The sulfonamide intermediate is refluxed with acetyl chloride and benzene for 4 hours.
    • After reflux, benzene is distilled off, and the reaction mixture is cooled and treated with ice water.
    • The resulting semisolid is crystallized from dilute ethanol.
  • Purpose: This step induces cyclization forming a 5-oxopyrrolidine ring, a key structural feature of the target compound.
  • Yield: Approximately 82.8% with melting point 121-123°C.

Amidation to Form the Final Compound

  • Procedure:
    • The cyclized acid is dissolved in dry benzene and cooled in an ice bath.
    • Aniline or its derivatives are added to the cooled solution.
    • The mixture is triturated in a mortar and pestle, acidified with dilute hydrochloric acid, and the precipitate is filtered, washed, and recrystallized.
  • Purpose: This amidation step introduces the amide functionality at the 2-position, completing the synthesis of the sulfonamido-substituted oxopentanoic acid.
  • Purification: Recrystallization from dilute ethanol after charcoal treatment ensures high purity.

Alternative Preparation via p-Toluenesulfonyl Chloride and Amino Acid Coupling

  • General Procedure:

    • Amino acid (e.g., L-glutamic acid) is dissolved in water with sodium carbonate at 0°C.
    • p-Toluenesulfonyl chloride (p-TsCl) is added in portions over 1 hour.
    • The mixture is warmed to room temperature and stirred for 48 hours.
    • Reaction progress is monitored by TLC using CHCl3/CH3OH (9:1).
    • Upon completion, the mixture is acidified to pH 2 with concentrated HCl to precipitate the sulfonamide.
    • The product is filtered, washed with pH 2.2 buffer, and dried under vacuum at 60°C for 12 hours.
  • Yields: This method typically yields sulfonamides in 69-99% range depending on the amino acid substrate.

  • Advantages: Mild aqueous conditions, straightforward work-up, and high yields.

Conversion to Acid Chloride and Subsequent Amidation

  • Procedure:

    • The sulfonamide acid is converted to the acid chloride by reaction with oxalyl chloride in dichloromethane at 0°C under nitrogen atmosphere.
    • A catalytic amount of DMF is added to facilitate conversion.
    • After reaction completion (~1.5 h), solvent and excess reagents are removed by rotary evaporation.
    • The acid chloride is dissolved in dichloromethane and added dropwise to a cooled solution of amine (e.g., diethylamine) and triethylamine at -10°C.
    • The mixture is stirred at low temperature and then at room temperature to complete amidation.
    • Work-up involves acid-base extraction, washing, concentration, and crystallization from methanol/water mixture.
  • Outcome: Formation of amidated sulfonamide derivatives with high purity and controlled stereochemistry.

Data Table: Summary of Key Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
Sulfonylation of L-glutamic acid L-glutamic acid, NaOH (2N), 4-methylbenzenesulfonyl chloride 60-80°C Until dissolution + addition ~68 Alkaline aqueous medium
Cyclization to oxopyrrolidine acid Acetyl chloride, benzene reflux Reflux (steam bath) 4 hours ~82.8 Followed by crystallization
Amidation with aniline derivatives Dry benzene, ice bath, acidification with HCl 0°C to RT Triturated + stirred overnight Not specified Recrystallization from ethanol
Sulfonamide formation (alternative) Amino acid, Na2CO3, p-TsCl, aqueous 0°C to RT 48 hours 69-99 Acidification to pH 2, vacuum drying
Acid chloride formation Oxalyl chloride, DMF, DCM 0°C 1.5 hours Quantitative Followed by evaporation
Amidation with amines Amine, triethylamine, DCM -10°C to RT 2 hours total High Controlled addition, crystallization

Research Findings and Analytical Data

  • Spectroscopic Confirmation:

    • ^1H NMR and ^13C NMR spectra confirm the presence of sulfonamide, amide, and oxopentanoic acid functionalities.
    • Mass spectrometry (FAB or EI-MS) shows molecular ion peaks consistent with expected molecular weights.
    • Elemental analysis aligns closely with calculated values, confirming compound purity.
  • Physical Properties:

    • Melting points are consistent with literature values, indicating reproducibility.
    • Rf values in TLC systems (e.g., CHCl3/CH3OH 9:1) provide a quick purity check.
  • Reaction Yields and Purity:

    • High yields (>80%) are achievable with careful control of reaction conditions.
    • Purification via recrystallization and charcoal treatment ensures removal of impurities.

Chemical Reactions Analysis

(S)-5-Amino-2-(4-methylphenylsulfonamido)-5-oxopentanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the sulfonamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(S)-5-Amino-2-(4-methylphenylsulfonamido)-5-oxopentanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound’s antibacterial properties make it useful in studying bacterial resistance and developing new antibiotics.

    Medicine: It is investigated for its potential therapeutic effects, including its use as an antibacterial agent.

    Industry: The compound is used in the production of various chemical products, including dyes and polymers.

Mechanism of Action

The mechanism of action of (S)-5-Amino-2-(4-methylphenylsulfonamido)-5-oxopentanoic acid involves its interaction with bacterial enzymes. It acts as a competitive inhibitor of dihydropteroate synthetase, an enzyme involved in the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound prevents the bacteria from synthesizing folic acid, which is essential for their growth and replication. This leads to the death of the bacterial cells.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The 4-methylphenylsulfonamido group enhances hydrophobicity and protein-binding affinity compared to phthalimido derivatives, which are associated with teratogenicity .
  • Iodine Substitution : Adding 3-iodophenyl groups increases cytotoxicity by 2–3-fold, likely due to improved membrane permeability and halogen bonding .

Glutamine-Based Analogs

Compound Name Structural Variation Solubility (H₂O) Applications Reference
This compound Tosyl-protected glutamine Low (DMSO-soluble) Prodrug synthesis
L-Alanyl-L-glutamine Ala-Gln dipeptide High (aqueous) Cell culture media additive
Glycyl-L-glutamine Gly-Gln dipeptide Moderate Neuroprotective agents

Key Observations :

  • Solubility : The tosyl group reduces aqueous solubility compared to unmodified dipeptides like L-alanyl-L-glutamine, limiting its direct therapeutic use .
  • Metabolic Stability : Tosyl protection prevents rapid enzymatic degradation, making it suitable for slow-release prodrugs .

Compounds with Similar Backbone Modifications

Compound Name Backbone Structure Key Properties Reference
(S)-5-Amino-2-(4-nitro-1-oxoisoindolin-2-yl)-5-oxopentanoic acid Isoindolinone ring Lenalidomide impurity (IC₅₀: Not tested)
5-(4-Fluorophenyl)-5-oxopentanoic acid Fluorophenyl ketone Intermediate for radiotracers

Key Observations :

  • Electron-Withdrawing Groups: Fluorophenyl or nitroisoindolinone substituents increase electron deficiency, altering reactivity in photodynamic therapies .
  • Toxicity Profile: Nitroisoindolinone derivatives are associated with genotoxic risks, unlike the safer tosyl group .

Biological Activity

(S)-5-Amino-2-(4-methylphenylsulfonamido)-5-oxopentanoic acid, a compound belonging to the sulfonamide class, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is 5-amino-2-[(4-methylphenyl)sulfonylamino]-5-oxopentanoic acid, with a molecular formula of C12H16N2O5SC_{12}H_{16}N_{2}O_{5}S and a molecular weight of 288.34 g/mol. Its structure features a sulfonamide group, which is critical for its biological activity.

This compound primarily acts as a competitive inhibitor of dihydropteroate synthetase, an enzyme crucial for folic acid synthesis in bacteria. By inhibiting this enzyme, the compound disrupts folate metabolism, leading to bacterial cell death. This mechanism is similar to that of other sulfonamide antibiotics, making it a candidate for further antibacterial studies .

Antibacterial Properties

The compound exhibits significant antibacterial activity against various bacterial strains. Its effectiveness can be attributed to its structural similarity to para-aminobenzoic acid (PABA), which is a substrate for dihydropteroate synthetase. Studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, highlighting its potential as an antibiotic agent .

Case Studies and Research Findings

  • In Vitro Studies : Research conducted on bacterial cultures demonstrated that this compound effectively inhibited bacterial growth at concentrations as low as 10 µg/mL. The minimum inhibitory concentration (MIC) was determined for several strains, including Staphylococcus aureus and Escherichia coli, showcasing its broad-spectrum activity.
  • Synergistic Effects : A study explored the synergistic effects of this compound when combined with other antibiotics such as penicillin and tetracycline. The results indicated enhanced antibacterial effects, suggesting potential for combination therapy in treating resistant bacterial infections.
  • Pharmacokinetics : Preliminary pharmacokinetic studies indicate that the compound has favorable absorption characteristics and a half-life conducive to therapeutic use. Further studies are needed to fully elucidate its bioavailability and metabolism in vivo .

Comparison with Similar Compounds

Compound NameStructure TypeAntibacterial ActivityMechanism of Action
This compoundSulfonamideBroad-spectrumInhibition of dihydropteroate synthetase
SulfamethazineSulfonamideEffective in veterinary medicineSimilar mechanism as above
SulfadiazineSulfonamideUsed for toxoplasmosis treatmentSimilar mechanism as above

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for (S)-5-Amino-2-(4-methylphenylsulfonamido)-5-oxopentanoic acid, and how are reaction conditions optimized?

  • Methodological Answer : The compound is synthesized via sulfonamide coupling between a glutamic acid derivative and 4-methylbenzenesulfonyl chloride. Protecting groups (e.g., tert-butyl esters) are used to prevent side reactions. For example, describes a similar synthesis with 71.77% yield using coupling agents like DCC/HOBt. Optimization involves:

  • Temperature control (0–25°C) to minimize racemization.
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).
  • Monitoring by TLC (Rf ~0.73) .
    • Data Table :
StepReagents/ConditionsYieldPurity (HPLC)
Sulfonylation4-Methylbenzenesulfonyl chloride, DCM, RT71.77%>95%

Q. Which spectroscopic techniques are critical for characterizing this compound, and what are the diagnostic peaks?

  • Methodological Answer :

  • IR Spectroscopy : Identify sulfonamide (S=O antisym: 1341 cm⁻¹; sym: 1235 cm⁻¹) and carbonyl (C=O: 1641 cm⁻¹) groups .
  • NMR :
  • ¹H NMR (DMSO-d₆) : δ 2.43 (s, 3H, -CH₃), 7.53–7.89 (aromatic protons), 3.41 (t, CH₂) .
  • ¹³C NMR : δ 57.73 (chiral center), 142.8 (quaternary carbon) .
  • Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS: [M+H]+ expected ~366 g/mol).

Advanced Research Questions

Q. How do structural modifications in the sulfonamido group impact reactivity and bioactivity?

  • Methodological Answer : Substituents on the phenyl ring alter electronic properties and steric effects. For example:

  • Electron-withdrawing groups (e.g., -Br in ) may reduce nucleophilicity, affecting coupling efficiency.
  • Methyl groups (electron-donating) enhance stability but may reduce solubility. Comparative studies using analogs (e.g., 4-bromo vs. 4-methyl derivatives) require kinetic assays and molecular docking to assess binding affinity .
    • Data Table :
SubstituentYield (%)LogPBioactivity (IC₅₀)*
4-CH₃71.771.2N/A
4-Br68.52.115 µM
*Hypothetical data for illustration.

Q. What experimental challenges arise in preserving stereochemical purity during synthesis?

  • Methodological Answer : Racemization at the α-carbon is a key issue. Mitigation strategies include:

  • Using chiral auxiliaries (e.g., Fmoc-protected intermediates in ) .
  • Low-temperature reactions and avoiding strong bases.
  • Chiral HPLC validation (e.g., Chiralpak AD-H column) to confirm enantiomeric excess (>98%) .

Q. How can contradictions in reported spectral data or synthetic yields be resolved?

  • Methodological Answer :

  • Reproducibility Checks : Standardize solvent grades (e.g., anhydrous DCM) and reaction atmospheres (N₂).
  • Advanced NMR Techniques : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals .
  • Interlab Comparisons : Cross-validate with independent synthesis (e.g., vs. protocols) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-5-Amino-2-(4-methylphenylsulfonamido)-5-oxopentanoic acid
Reactant of Route 2
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(S)-5-Amino-2-(4-methylphenylsulfonamido)-5-oxopentanoic acid

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